
5-(1-Bromovinyl)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Bromovinyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromovinyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromovinyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of a vinyl group. One common method involves the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to form the brominated intermediate. This intermediate is then subjected to a Heck reaction with a suitable vinyl precursor to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(1-Bromovinyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 5-(1-azidovinyl)-2-methylpyridine, 5-(1-thiovinyl)-2-methylpyridine, and 5-(1-methoxyvinyl)-2-methylpyridine.
Oxidation Reactions: Products include 5-(1-formylvinyl)-2-methylpyridine and 5-(1-carboxyvinyl)-2-methylpyridine.
Reduction Reactions: Products include 5-(1-ethyl)-2-methylpyridine.
科学研究应用
5-(1-Bromovinyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(1-Bromovinyl)-2-methylpyridine involves its interaction with specific molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease progression.
相似化合物的比较
Similar Compounds
5-(1-Bromovinyl)-2-methylpyridine: Characterized by a bromovinyl group attached to the pyridine ring.
5-(1-Chlorovinyl)-2-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
5-(1-Iodovinyl)-2-methylpyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromovinyl group, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis.
属性
分子式 |
C8H8BrN |
|---|---|
分子量 |
198.06 g/mol |
IUPAC 名称 |
5-(1-bromoethenyl)-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-6-3-4-8(5-10-6)7(2)9/h3-5H,2H2,1H3 |
InChI 键 |
CIKLVYPSRLUIFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C(=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


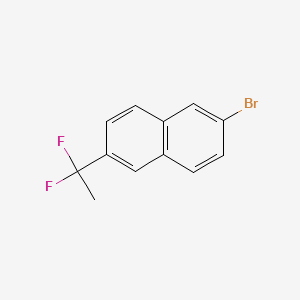
![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
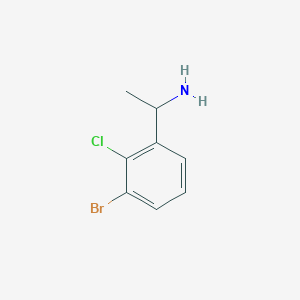

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)
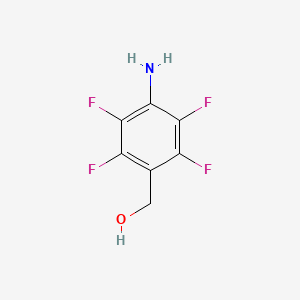
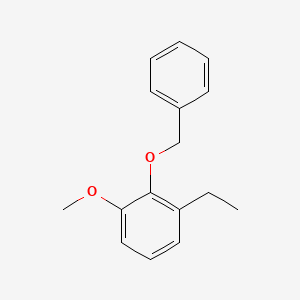



![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
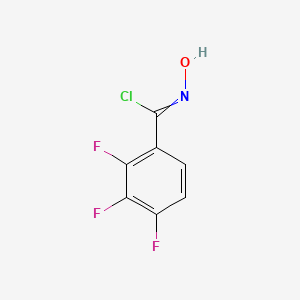
![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)

